molecular formula C6H13NO3 B12894439 N-Ethyl-N-(2-hydroxyethyl)glycine CAS No. 67992-28-3

N-Ethyl-N-(2-hydroxyethyl)glycine

Cat. No.: B12894439
CAS No.: 67992-28-3
M. Wt: 147.17 g/mol
InChI Key: RNZUROKSTGEIMY-UHFFFAOYSA-N
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Description

2-(Ethyl(2-hydroxyethyl)amino)acetic acid is an organic compound with the molecular formula C6H13NO3 It is characterized by the presence of an amino group, a hydroxyethyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethyl(2-hydroxyethyl)amino)acetic acid typically involves the reaction of ethanolamine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethanolamine attacks the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods: In an industrial setting, the production of 2-(Ethyl(2-hydroxyethyl)amino)acetic acid can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethyl(2-hydroxyethyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 2-(Ethyl(2-oxoethyl)amino)acetic acid.

    Reduction: Formation of 2-(Ethyl(2-hydroxyethyl)amino)ethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Ethyl(2-hydroxyethyl)amino)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of metabolic pathways involving amino acids and their derivatives.

    Industry: Used in the formulation of buffers and other chemical reagents.

Mechanism of Action

The mechanism of action of 2-(Ethyl(2-hydroxyethyl)amino)acetic acid involves its interaction with various molecular targets. The hydroxyethyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.

Comparison with Similar Compounds

    2-(Bis(2-hydroxyethyl)amino)acetic acid: Similar structure but with an additional hydroxyethyl group.

    2-(Hydroxyethyl)aminoacetic acid: Lacks the ethyl group present in 2-(Ethyl(2-hydroxyethyl)amino)acetic acid.

Uniqueness: 2-(Ethyl(2-hydroxyethyl)amino)acetic acid is unique due to the presence of both an ethyl and a hydroxyethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more versatile in various chemical and biological applications compared to its similar counterparts.

Properties

CAS No.

67992-28-3

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]acetic acid

InChI

InChI=1S/C6H13NO3/c1-2-7(3-4-8)5-6(9)10/h8H,2-5H2,1H3,(H,9,10)

InChI Key

RNZUROKSTGEIMY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)CC(=O)O

Origin of Product

United States

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